molecular formula C20H21N3O2S2 B3001492 N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-21-4

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B3001492
CAS No.: 864922-21-4
M. Wt: 399.53
InChI Key: KHAVIDLIBNUJJK-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked mesityl (2,4,6-trimethylphenyl) acetamide moiety at position 3. Its structural complexity combines electron-rich aromatic systems (methoxyphenyl, mesityl) with sulfur-containing heterocycles, making it a candidate for diverse biological interactions, particularly in receptor binding and enzyme inhibition .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-12-9-13(2)18(14(3)10-12)21-17(24)11-26-20-22-19(23-27-20)15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAVIDLIBNUJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and various biological activities supported by case studies and research findings.

Structural Properties

  • Molecular Formula : C14H17N3OS2
  • Molar Mass : 307.43 g/mol
  • CAS Number : 350509-72-7

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxyphenyl group enhances its lipophilicity and may improve its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of mesityl acetamide with appropriate thiadiazole derivatives. The synthetic pathways often utilize various coupling agents and conditions to ensure high yields and purity.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-mesityl derivativeS. aureus32 µg/mL
N-mesityl derivativeE. coli16 µg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A case study involving a series of thiadiazole compounds reported that this compound exhibited cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer cells (MCF-7). The compound's IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for MCF-7 cells .

Cell LineIC50 (µM)
A54915
MCF-720

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle. Additionally, reactive oxygen species (ROS) generation has been implicated in mediating the cytotoxic effects observed in treated cells .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on several thiadiazole derivatives where this compound was one of the most effective against Gram-positive bacteria.
  • Cytotoxicity Assessment : In vitro studies confirmed that the compound significantly reduced cell viability in cancer cell lines compared to control groups, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide (Ki = 0.79 nM at adenosine A3 receptors): Lacks the mesityl-thioacetamide chain but shares the 3-(4-methoxyphenyl)-thiadiazole core.
  • N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide : Replaces mesityl with benzyl and 4-methoxyphenyl with p-tolyl. The methyl group in p-tolyl offers less electron-donating capacity than methoxy, reducing polar interactions with targets .
  • 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate sodium: Features a triazole-thiadiazole hybrid system. The sodium carboxylate group enhances solubility but may limit blood-brain barrier penetration compared to the lipophilic mesityl group .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity (IC50/Ki) Key Reference
Target Compound 3-(4-methoxyphenyl), mesityl-thio Not reported -
N-[3-(4-methoxyphenyl)-thiadiazol-5-yl]-acetamide 3-(4-methoxyphenyl), acetyl Ki = 0.79 nM (A3 receptor)
N-benzyl-2-((3-(p-tolyl)-thiadiazol-5-yl)thio)acetamide 3-(p-tolyl), benzyl-thio Not reported
Sodium 2-((4-phenyl-5-...-triazole-3-yl)thio)acetate Triazole-thiadiazole, sodium carboxylate High intermolecular interaction energy
Regioisomerism and Pharmacological Outcomes

highlights that regioisomerism (e.g., 3- vs. 5-substitution on thiadiazole) drastically affects binding. The target compound’s 3-(4-methoxyphenyl) substitution aligns with the high-affinity A3 antagonist, whereas 5-substituted isomers show reduced activity due to steric misalignment in receptor pockets .

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